N-allyl[D-Pro-10]Dyn A-(1-11)
Description
Properties
Molecular Formula |
C66H107N21O13 |
|---|---|
Molecular Weight |
1402.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(prop-2-enylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C66H107N21O13/c1-6-29-74-48(35-42-24-26-43(88)27-25-42)55(91)79-37-52(89)78-38-53(90)80-50(36-41-17-9-8-10-18-41)59(95)85-49(34-39(3)4)58(94)82-44(20-13-30-75-64(68)69)56(92)81-45(21-14-31-76-65(70)71)57(93)86-54(40(5)7-2)61(97)83-46(22-15-32-77-66(72)73)62(98)87-33-16-23-51(87)60(96)84-47(63(99)100)19-11-12-28-67/h6,8-10,17-18,24-27,39-40,44-51,54,74,88H,1,7,11-16,19-23,28-38,67H2,2-5H3,(H,78,89)(H,79,91)(H,80,90)(H,81,92)(H,82,94)(H,83,97)(H,84,96)(H,85,95)(H,86,93)(H,99,100)(H4,68,69,75)(H4,70,71,76)(H4,72,73,77)/t40-,44-,45-,46-,47-,48-,49-,50-,51-,54-/m0/s1 |
InChI Key |
MKKPRLAUMQVIGT-QNKLTTAESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NCC=C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NCC=C |
Origin of Product |
United States |
Synthetic Methodologies for N Allyl D Pro 10 Dyn A 1 11
Solid-Phase Peptide Synthesis Strategies for Dynorphin (B1627789) A-(1-11) Scaffolds
The foundational Dynorphin A-(1-11) scaffold, with a D-Proline substitution at position 10, is assembled using established SPPS protocols. nih.gov The synthesis of dynorphin analogues commonly starts with a resin, such as Wang resin, and proceeds by sequentially adding amino acids. vulcanchem.com
The Fluorenylmethyloxycarbonyl (Fmoc) strategy is a widely used method for protecting the α-amino group of amino acids during synthesis. nih.govoregonstate.edu This approach is favored due to the mild conditions required for deprotection.
Protection: Each amino acid added to the peptide chain has its α-amino group protected by an Fmoc group. The reactive side chains of certain amino acids are also protected with acid-labile groups to prevent unwanted reactions. For the synthesis of the Dyn A-(1-11) sequence (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys), typical side-chain protecting groups include tert-butyl (tBu) for Tyrosine, pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for Arginine, and tert-butoxycarbonyl (Boc) for Lysine (B10760008). ku.edu
Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain by treatment with a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). ku.edu This exposes a free amine, ready for coupling with the next Fmoc-protected amino acid. This cycle of deprotection and coupling is repeated until the full peptide sequence is assembled.
Peptide bond formation, or coupling, involves the activation of the carboxyl group of the incoming Fmoc-amino acid to facilitate its reaction with the N-terminal amine of the resin-bound peptide. Several reagents have been developed for this purpose, with (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) being a prominent example. nih.govnih.gov
The BOP reagent is highly efficient and promotes rapid coupling, which is advantageous for difficult peptide bond formations. nih.gov It functions by generating an activated HOBt ester in situ. biosynth.compeptide.com Despite its effectiveness, a significant drawback of BOP is the stoichiometric production of a carcinogenic byproduct, hexamethylphosphoramide (B148902) (HMPA). peptide.comwikipedia.org This has led to the development and use of alternative phosphonium (B103445) salt reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), which is similarly efficient but generates a less hazardous byproduct. peptide.comnih.gov Other reagents like PyClocK have also been utilized in dynorphin analogue synthesis. vulcanchem.com
Interactive Table: Comparison of Common Coupling Reagents in Peptide Synthesis
| Reagent Name (Abbreviation) | Class | Key Features | Byproduct Considerations | Citations |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Phosphonium Salt | High coupling efficiency, rapid reaction rates, minimizes certain side reactions. | Forms carcinogenic HMPA. | nih.govpeptide.comwikipedia.org |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Phosphonium Salt | Efficiency comparable to BOP, rapid reactions. | Generates a less toxic byproduct than BOP. | peptide.comnih.gov |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) | Phosphonium Salt | Highly effective, especially for coupling N-methyl amino acids. | peptide.com | |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Aminium Salt | Very efficient, low racemization, especially with added HOBt. | Originally misidentified as a uronium salt. | peptide.com |
N-Terminal Alkylation Techniques for N-allyl[D-Pro-10]Dyn A-(1-11) Synthesis
The introduction of the allyl group at the N-terminal tyrosine residue is a critical modification that defines the target compound. This is achieved through selective alkylation.
Achieving selective monoalkylation at the N-terminus in the presence of other nucleophilic sites, such as the ε-amino group of lysine, is a common challenge in peptide chemistry. Selectivity is often achieved by exploiting the difference in basicity (pKa) between the N-terminal α-amino group (pKa ≈ 6-8) and the lysine side-chain ε-amino group (pKa ≈ 10). rhhz.net By carefully controlling the reaction pH, the N-terminal amine can be made more nucleophilic, favoring its reaction over the protonated lysine amine. rhhz.net Reductive alkylation using an aldehyde and a reducing agent is a general strategy for such selective modifications. nih.govsemanticscholar.org
For the synthesis of N-allyl[D-Pro-10]Dyn A-(1-11), two primary strategies for introducing the N-allyl group have been described:
Pre-modification of the Amino Acid: This approach involves synthesizing the N-allyl-tyrosine derivative before its incorporation into the peptide. N-monoalkylated tyrosine derivatives can be prepared from tyrosine tert-butyl ester and an alkyl halide, such as allyl bromide. nih.gov This pre-formed N-allyl-tyrosine is then coupled to the completed [D-Pro-10]Dyn A-(2-11) peptide fragment on the solid support using a coupling reagent like BOP. nih.gov
On-Resin Alkylation: An alternative method involves introducing the allyl group directly to the N-terminal tyrosine after it has been coupled to the peptide chain. vulcanchem.com This can be accomplished by treating the resin-bound peptide with allyl bromide, a process that may require elevated temperatures to ensure the reaction proceeds efficiently. vulcanchem.com
Interactive Table: Comparison of Allylation Strategies
| Strategy | Description | Stage of Synthesis | Key Reagents | Citations |
| Pre-modification | The N-allyl-tyrosine building block is synthesized separately. | Before peptide coupling. | Tyrosine tert-butyl ester, Allyl bromide. | nih.gov |
| On-Resin Alkylation | The allyl group is added to the N-terminal tyrosine after it is part of the resin-bound peptide. | After peptide chain elongation. | Allyl bromide. | vulcanchem.com |
Analytical and Preparative Methodologies for Peptide Purification and Identity Confirmation
Following the completion of the synthesis and cleavage from the solid support, the crude peptide must be purified and its identity rigorously confirmed.
The crude peptide is first isolated, often by precipitation and lyophilization. cdnsciencepub.com Purification is predominantly carried out using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). ku.educdnsciencepub.com This technique separates the target peptide from impurities and deletion sequences based on hydrophobicity, commonly using a C18 stationary phase. cdnsciencepub.com
Once purified, the identity and purity of the final product are verified through a combination of analytical techniques:
Analytical RP-HPLC: Used to assess the purity of the final peptide product, ideally showing a single, sharp peak. cdnsciencepub.com
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the peptide, confirming that it matches the theoretical mass of N-allyl[D-Pro-10]Dyn A-(1-11). ku.edu
Amino Acid Analysis: This involves hydrolyzing the peptide into its constituent amino acids and quantifying them to confirm the correct amino acid composition. cdnsciencepub.com
Interactive Table: Analytical Methods for Peptide Characterization
| Technique | Purpose | Information Obtained | Citations |
| Preparative RP-HPLC | Purification | Isolation of the target peptide from synthetic impurities. | ku.educdnsciencepub.com |
| Analytical RP-HPLC | Purity Assessment | Quantifies the purity level of the final peptide product. | cdnsciencepub.com |
| Mass Spectrometry (e.g., ESI-MS) | Identity Confirmation | Provides the exact molecular weight of the compound. | ku.edu |
| Amino Acid Analysis | Composition Verification | Confirms the ratio and identity of the amino acids in the peptide. | cdnsciencepub.com |
Pharmacological Characterization of N Allyl D Pro 10 Dyn A 1 11
Opioid Receptor Binding Affinity Profiles
The affinity of N-allyl[D-Pro-10]Dyn A-(1-11) for the three major opioid receptor subtypes—kappa (κ), mu (μ), and delta (δ)—has been determined through radioligand binding assays. These studies are fundamental in characterizing the compound's receptor interaction profile.
N-allyl[D-Pro-10]Dyn A-(1-11) demonstrates a high affinity for the kappa-opioid receptor. Studies have reported a Ki value of 3.2 nM for KOR. vulcanchem.com The N-allyl group at the tyrosine residue in position 1 and the D-proline substitution at position 10 are key structural modifications that contribute to this binding profile. vulcanchem.com The D-proline substitution, in particular, is thought to stabilize a β-turn conformation that optimizes the interaction with the KOR. vulcanchem.com Mono-N-alkylation of [D-Pro10]Dyn A-(1-11) analogues, such as the N-allyl derivative, generally results in very high affinity for kappa receptors. nih.gov
In contrast to its high affinity for KOR, N-allyl[D-Pro-10]Dyn A-(1-11) exhibits a significantly lower binding affinity for the mu-opioid receptor. A reported Ki value for MOR is 160 nM. vulcanchem.com This indicates a reduced propensity for the compound to bind to mu-opioid receptors compared to kappa-opioid receptors.
The binding affinity of N-allyl[D-Pro-10]Dyn A-(1-11) for the delta-opioid receptor is considerably lower than its affinity for the kappa receptor. This is a common characteristic among dynorphin (B1627789) A analogues, which typically show a preference for KOR. nih.gov
The selectivity of N-allyl[D-Pro-10]Dyn A-(1-11) for the kappa-opioid receptor over the mu- and delta-opioid receptors is a defining feature of its pharmacological profile. The compound is reported to be 50-fold more selective for KOR over both MOR and DOR. vulcanchem.com Another study highlights even greater selectivity, with a KOR/MOR/DOR selectivity ratio of 1/220/9200. nih.gov N-monoalkylated derivatives of [D-Pro10]Dyn A-(1-11), including the N-allyl variant, have been shown to possess greatly enhanced kappa-receptor selectivity, with a Ki ratio (kappa/mu) of over 200. nih.gov
Interactive Data Table: Opioid Receptor Binding Affinities and Selectivity of N-allyl[D-Pro-10]Dyn A-(1-11)
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (KOR/Receptor) |
| Kappa (KOR) | 3.2 vulcanchem.com | 1 |
| Mu (MOR) | 160 vulcanchem.com | 50 vulcanchem.com |
| Delta (DOR) | - | 50 vulcanchem.com |
In Vitro Functional Efficacy Evaluation
The functional activity of N-allyl[D-Pro-10]Dyn A-(1-11) at the kappa-opioid receptor has been assessed using cellular assays that measure the downstream signaling effects of receptor activation.
In vitro functional assays have demonstrated that N-allyl[D-Pro-10]Dyn A-(1-11) acts as a partial agonist at the kappa-opioid receptor. vulcanchem.com In studies using Chinese hamster ovary (CHO) cells stably expressing the cloned rat KOR, the compound was found to inhibit adenylyl cyclase activity. ku.edu Specifically, it suppresses forskolin-induced cAMP production in HEK-KOR cells with an IC50 of 8.7 nM. vulcanchem.com While it is a potent agonist in some functional assays, it displays partial agonism in the adenylyl cyclase assay. researchgate.netnih.govresearchgate.net For instance, its maximal inhibition of adenylyl cyclase activity is less than that of the parent compound, dynorphin A. researchgate.net
Interactive Data Table: In Vitro Functional Efficacy of N-allyl[D-Pro-10]Dyn A-(1-11) in Adenylyl Cyclase Inhibition Assay
| Assay Parameter | Value | Reference Compound |
| IC50 | 8.7 nM vulcanchem.com | - |
| Maximal Efficacy | 60% vulcanchem.com | Dynorphin A vulcanchem.com |
Bioassays in Isolated Smooth Muscle Preparations (e.g., Guinea Pig Ileum (GPI) Assay)
The guinea pig ileum (GPI) assay is a classical pharmacological tool used to assess the activity of opioid compounds. This ex vivo model is rich in KORs and provides a functional measure of a compound's agonist or antagonist properties by observing its effect on electrically induced muscle contractions.
Research has shown that N-allyl[D-Pro-10]Dyn A-(1-11) acts as a moderately potent agonist in the GPI assay. nih.gov In one study, it exhibited an EC₅₀ value of 12 nM, with a maximal efficacy reaching 60% relative to the parent compound, dynorphin A. vulcanchem.com The EC₅₀ value represents the concentration of the compound that produces half of its maximal effect, indicating its potency. The observation that its maximal efficacy is less than that of dynorphin A suggests that N-allyl[D-Pro-10]Dyn A-(1-11) is a partial agonist in this assay. vulcanchem.com
The N-allyl group at the N-terminus of the peptide plays a crucial role in its observed activity. For comparison, the N,N-diallylated version of the same peptide, N,N-diallyl[D-Pro-10]Dyn A-(1-11), demonstrates weak antagonist activity in the GPI assay, highlighting the significant impact of the degree of N-terminal alkylation on the compound's efficacy. nih.gov
Table 1: Activity of Dynorphin A Analogues in the Guinea Pig Ileum (GPI) Assay
| Compound | Activity | EC₅₀ (nM) | Maximal Efficacy (relative to Dyn A) |
|---|---|---|---|
| N-allyl[D-Pro-10]Dyn A-(1-11) | Partial Agonist | 12 | 60% |
| Dynorphin A | Full Agonist | 6 | 100% |
| N,N-diallyl[D-Pro-10]Dyn A-(1-11) | Weak Antagonist | - | - |
Agonist Versus Antagonist Efficacy at Kappa-Opioid Receptors
The efficacy of a ligand at a receptor describes its ability to produce a biological response upon binding. A full agonist produces a maximal response, a partial agonist produces a submaximal response, and an antagonist binds to the receptor but does not elicit a response, thereby blocking the action of an agonist.
N-allyl[D-Pro-10]Dyn A-(1-11) is characterized as a partial agonist at the kappa-opioid receptor. vulcanchem.com This is in contrast to its parent compound, [D-Pro-10]Dyn A-(1-11), which is a full agonist. frontiersin.org The introduction of a single allyl group at the N-terminus modulates the efficacy, shifting it from full to partial agonism. nih.govvulcanchem.com
Further illustrating the structure-activity relationship, the N,N-diallyl analogue, N,N-diallyl[D-Pro-10]Dyn A-(1-11), acts as a KOR antagonist. vulcanchem.comku.edu This demonstrates that the number of alkyl groups at the N-terminus is a critical determinant of whether the compound will act as an agonist or an antagonist at the KOR. While the mono-allylated derivative retains partial agonist activity, the di-allylated version switches to an antagonist profile. vulcanchem.com
In other functional assays, such as those measuring the inhibition of forskolin-induced cAMP production in cells expressing KORs, N-allyl[D-Pro-10]Dyn A-(1-11) also demonstrates agonist activity, with an IC₅₀ value of 8.7 nM. vulcanchem.com This further supports its classification as a KOR agonist, albeit with partial efficacy in some systems.
Receptor Occupancy and Ligand-Binding Kinetics
Receptor occupancy refers to the proportion of receptors that are bound by a ligand at any given time. This is influenced by the ligand's affinity for the receptor, which is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd). Ligand-binding kinetics, which includes the association rate constant (kon) and the dissociation rate constant (koff), provides a more dynamic view of the interaction between the ligand and the receptor. researchgate.netexcelleratebio.com
N-allyl[D-Pro-10]Dyn A-(1-11) exhibits a high affinity for the kappa-opioid receptor. nih.gov Studies have reported a Ki value of less than 0.05 nM for KOR in guinea pig cerebellum preparations. nih.gov Another source reports a Ki of 3.2 nM for KOR, with approximately 50-fold selectivity over mu-opioid receptors (MOR) and delta-opioid receptors (DOR). vulcanchem.com The discrepancy in reported Ki values may be due to differences in experimental conditions, such as the radioligand and tissue preparation used. ku.edu
The high affinity of N-allyl[D-Pro-10]Dyn A-(1-11) for KORs is a key feature, and this high affinity is maintained despite the N-terminal modification. In fact, N-monoalkylated derivatives of [D-Pro-10]Dyn A-(1-11) generally exhibit much higher affinity for kappa receptors compared to their N,N-dialkylated counterparts. nih.gov The D-proline substitution at position 10 is known to stabilize a β-turn conformation, which is thought to optimize the interaction with the KOR. vulcanchem.com
Table 2: Receptor Binding Affinities of N-allyl[D-Pro-10]Dyn A-(1-11)
| Receptor | Binding Affinity (Ki) | Selectivity vs. KOR |
|---|---|---|
| Kappa-Opioid Receptor (KOR) | <0.05 nM nih.gov / 3.2 nM vulcanchem.com | - |
| Mu-Opioid Receptor (MOR) | - / 160 nM vulcanchem.com | ~50-fold |
| Delta-Opioid Receptor (DOR) | - | ~50-fold vulcanchem.com |
Preclinical Pharmacodynamics and in Vivo Activity Studies of N Allyl D Pro 10 Dyn A 1 11
Assessment of Antinociceptive Activity in Rodent Models
The evaluation of a compound's pain-relieving (antinociceptive) properties in preclinical settings relies on a variety of established rodent models that simulate different types of pain.
To assess the in vivo antinociceptive effects of N-allyl[D-Pro-10]Dyn A-(1-11), researchers have utilized the phenylquinone-induced abdominal stretching (writhing) assay in mice. nih.govresearchgate.netresearchgate.net This standard pharmacological model is used to evaluate visceral pain, which is pain related to the internal organs. The assay involves administering phenylquinone, an irritant, to induce a stereotypical stretching or writhing response in the animal. The ability of a test compound to reduce the frequency of these writhes is a measure of its analgesic activity. nih.govresearchgate.net This model is particularly sensitive to opioid agonists and other analgesics.
In the phenylquinone abdominal stretching assay, N-allyl[D-Pro-10]Dyn A-(1-11) demonstrated weak antinociceptive activity. nih.govresearchgate.netresearchgate.net Its potency was quantified with a median effective dose (ED50) of 27 micrograms per mouse. nih.govresearchgate.netresearchgate.net The ED50 value represents the dose required to produce a 50% reduction in the pain response.
The potency of N-allyl[D-Pro-10]Dyn A-(1-11) becomes clearer when compared to other N-terminal monoalkylated derivatives of [D-Pro-10]Dyn A-(1-11) tested under the same conditions. For instance, the N-cyclopropylmethyl (CPM) analogue exhibited potent antinociceptive activity, with an ED50 of 1.1 micrograms per mouse. nih.govresearchgate.netresearchgate.net This comparison highlights that N-allyl[D-Pro-10]Dyn A-(1-11) is approximately 25-fold less potent than its N-CPM counterpart in this specific visceral pain model. nih.govresearchgate.netresearchgate.net
Table 1: Comparative Antinociceptive Potency in Phenylquinone Writhing Assay
| Compound | ED₅₀ (μg/mouse) | Relative Potency Comment |
|---|---|---|
| N-allyl[D-Pro-10]Dyn A-(1-11) | 27.0 nih.govresearchgate.netresearchgate.net | Weak antinociceptive activity |
| N-cyclopropylmethyl[D-Pro-10]Dyn A-(1-11) | 1.1 nih.govresearchgate.netresearchgate.net | Potent antinociceptive activity |
Central Versus Peripheral Mechanisms of Action in Vivo
A critical question in opioid pharmacology is whether a compound's effects are mediated by receptors in the central nervous system (CNS) or in the periphery. nih.govku.edu Peripherally restricted KOR agonists are of significant interest as they could provide pain relief without the centrally mediated side effects of dysphoria and sedation. mdpi.comku.edu
While direct in vivo studies definitively separating the central and peripheral contributions to the antinociceptive activity of N-allyl[D-Pro-10]Dyn A-(1-11) are not detailed in the available literature, its structural properties as a peptide provide some insight. Peptides generally face challenges in crossing the blood-brain barrier (BBB), which limits their access to the CNS. nih.govpnas.org For other dynorphin (B1627789) analogues, specific modifications have been necessary to enhance BBB penetration and achieve central activity. nih.govpnas.org Given the weak in vivo potency of N-allyl[D-Pro-10]Dyn A-(1-11) and the inherent difficulties of peptide transport into the brain, its observed antinociceptive effects could be mediated, at least in part, by peripheral KORs. However, without studies involving direct CNS administration (e.g., intracerebroventricular injection) versus systemic administration, or the use of peripherally restricted antagonists, the precise site of action remains speculative.
Pharmacological Tools and Assay Limitations in Preclinical Evaluation
The preclinical assessment of N-allyl[D-Pro-10]Dyn A-(1-11) and related compounds employs a range of pharmacological tools, each with its own utility and limitations.
In Vitro Assays: Before in vivo testing, compounds are characterized using in vitro methods. Radioligand binding assays with guinea pig cerebellum membranes are used to determine the affinity (Ki) of the compound for different opioid receptors (kappa, mu, delta) and to establish its selectivity. ku.edunih.gov N-allyl[D-Pro-10]Dyn A-(1-11) exhibits high affinity and selectivity for the KOR. nih.govnih.gov Functional assays, such as the guinea pig ileum (GPI) bioassay, measure the compound's efficacy (agonist or antagonist activity). In the GPI assay, N-allyl[D-Pro-10]Dyn A-(1-11) acts as a moderately potent agonist. nih.govresearchgate.net
In Vivo Models: As discussed, the phenylquinone writhing test is a valuable tool for assessing visceral antinociception. nih.govresearchgate.net However, it is a non-specific model of pain and does not fully replicate the complexity of clinical pain conditions, such as neuropathic or chronic inflammatory pain. physiology.org The results from this single assay may not be predictive of efficacy across different pain modalities.
Limitations: A major limitation in the preclinical evaluation of peptide-based compounds like N-allyl[D-Pro-10]Dyn A-(1-11) is their pharmacokinetic profile. Peptides are often subject to rapid enzymatic degradation and have poor oral bioavailability and limited ability to penetrate the BBB. nih.govpnas.org The weak in vivo potency observed for N-allyl[D-Pro-10]Dyn A-(1-11) may be a reflection of poor metabolic stability or limited distribution to target tissues rather than low efficacy at the receptor itself. nih.gov Furthermore, the development of selective KOR antagonists, such as zyklophin, has been crucial as a pharmacological tool to confirm that the in vivo effects of an agonist are indeed mediated by the KOR. pnas.org
Table 2: List of Mentioned Compounds
| Abbreviated Name / Trivial Name | Full Chemical Name |
|---|---|
| N-allyl[D-Pro-10]Dyn A-(1-11) | N-allyl-L-tyrosyl-glycyl-glycyl-L-phenylalanyl-L-leucyl-L-arginyl-L-arginyl-L-isoleucyl-L-arginyl-D-prolyl-L-lysine |
| N-CPM[D-Pro-10]Dyn A-(1-11) | N-cyclopropylmethyl-[D-Pro-10]dynorphin A-(1-11) |
| Dynorphin A (Dyn A) | L-tyrosyl-glycyl-glycyl-L-phenylalanyl-L-leucyl-L-arginyl-L-arginyl-L-isoleucyl-L-arginyl-L-prolyl-L-lysyl-L-leucyl-L-tryptophyl-L-asparaginyl-L-glutaminyl-L-lysine |
| Zyklophin | [N-benzylTyr¹,cyclo(D-Asp⁵,Dap⁸)]Dyn A-(1-11)NH₂ |
Mechanistic Insights into Kappa Opioid Receptor Modulation by N Allyl D Pro 10 Dyn A 1 11
G Protein-Coupled Receptor Signaling Pathways Activated by Kappa Opioid Receptor Agonists
As a member of the GPCR family, the KOR transduces extracellular signals into intracellular responses primarily through its interaction with heterotrimeric G proteins. biomolther.org Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein. promega.com This event triggers the dissociation of the Gα-GTP subunit from the Gβγ dimer. promega.com KORs predominantly couple to the Gi/o family of G proteins. promega.com The activated Gαi/o-GTP and Gβγ subunits can then modulate the activity of various downstream effector proteins, initiating a cascade of intracellular events. promega.combiorxiv.org
The canonical signaling pathway engaged by KOR activation via Gi/o proteins is the inhibition of adenylyl cyclase (AC). promega.com Adenylyl cyclase is the enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. ebi.ac.uk By inhibiting AC, KOR agonists effectively decrease intracellular cAMP concentrations. promega.comebi.ac.uk This reduction in cAMP levels leads to decreased activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous target proteins, ultimately leading to the cellular response. promega.com
Functional assays, such as the adenylyl cyclase inhibition assay, are commonly used to determine the efficacy of KOR ligands. For instance, studies on analogs like [N-benzylTyr1,D-Pro-10]Dyn A-(1-11) have demonstrated partial agonist activity in the AC assay, confirming their ability to engage this specific downstream pathway. ku.edunih.gov While N-allyl[D-Pro-10]Dyn A-(1-11) itself is characterized as a moderately potent agonist in functional assays like the guinea pig ileum (GPI) preparation, its precise efficacy in modulating cAMP has been inferred from the activity of such closely related analogs. nih.gov
The concept of functional selectivity, or biased agonism, has emerged as a critical paradigm in GPCR pharmacology. nih.govwikipedia.org It posits that a ligand can differentially activate the multiple signaling pathways coupled to a single receptor, favoring one over others (e.g., G protein signaling versus β-arrestin recruitment). nih.govwikipedia.org This phenomenon is ligand-dependent and offers the potential to design drugs that selectively engage therapeutic pathways while avoiding those associated with adverse effects. nih.gov
Within the KOR system, ligands can exhibit bias between G protein-mediated signaling and the β-arrestin pathway. frontiersin.org To assess this, assays that independently measure G protein activation and β-arrestin interaction, such as Bioluminescence Resonance Energy Transfer (BRET) assays, are employed. frontiersin.org Research on [D-Pro-10]Dyn(1-11)-NH2, the parent peptide of N-allyl[D-Pro-10]Dyn A-(1-11), has shown it to be a potent full agonist that activates both G protein and β-arrestin 2 pathways with similar high maximal effects, suggesting it behaves as an unbiased agonist. frontiersin.org This finding provides a crucial baseline, indicating that the [D-Pro-10] modification itself does not inherently confer signaling bias. frontiersin.org The influence of the N-allyl substitution on the signaling profile of [D-Pro-10]Dyn A-(1-11) remains an area for more specific investigation to determine if this particular modification introduces functional selectivity.
Molecular Modeling and Computational Approaches to Ligand-Receptor Interactions
Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between ligands and their receptors at an atomic level. scispace.commdpi.com These approaches provide invaluable insights into the structural basis of ligand affinity, selectivity, and efficacy, complementing experimental data and guiding the design of new molecules.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. scispace.comnih.gov For dynorphin (B1627789) peptides and their analogs, docking studies help to elucidate how the ligand fits into the KOR binding pocket. The "message-address" concept for dynorphins suggests that the N-terminal sequence (the "message," typically Tyr-Gly-Gly-Phe) is primarily responsible for receptor activation, while the C-terminal sequence (the "address") confers selectivity for the KOR. researchgate.net
Computational models of Dyn A analogs bound to the KOR suggest that hydrophobic residues within the peptide, such as Leu⁵ and Ile⁸, may form important interactions with hydrophobic residues in the second extracellular loop (EL2) of the receptor. nih.gov It is proposed that these interactions contribute to the affinity and/or efficacy of the ligand. nih.gov For N-allyl[D-Pro-10]Dyn A-(1-11), docking simulations would predict that the N-allyl-tyrosine residue penetrates deep into the binding pocket, forming critical interactions, while the basic arginine residues in the C-terminal portion likely engage with acidic residues on the extracellular surface of the KOR, anchoring the ligand and contributing to its high selectivity. mdpi.com
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, revealing how the system behaves over time. nih.govdovepress.com By simulating the movements of atoms, MD can capture the conformational changes in both the ligand and the receptor upon binding, offering a deeper understanding of the activation mechanism. mdpi.com
For the KOR, MD simulations can reveal how the binding of an agonist like N-allyl[D-Pro-10]Dyn A-(1-11) stabilizes an active conformation of the receptor. This involves observing shifts in the transmembrane helices, particularly the outward movement of transmembrane helix 6 (TM6), which is a hallmark of GPCR activation and creates a binding site for intracellular G proteins. frontiersin.org While proteins are dynamic and can undergo various conformational changes, MD simulations can provide crucial information on the dynamic character of the target with regard to drug design. mdpi.com These simulations can also analyze the stability of key hydrogen bonds and hydrophobic interactions over time, validating the binding poses predicted by docking and highlighting the most critical interactions for maintaining the active state of the receptor.
Comparative Analysis of Receptor Activation Mechanisms with Endogenous Dynorphins and Established Ligands
The pharmacological profile of N-allyl[D-Pro-10]Dyn A-(1-11) is best understood by comparing it to the endogenous ligand Dynorphin A and other synthetic KOR ligands. The structural modifications in N-allyl[D-Pro-10]Dyn A-(1-11)—specifically the N-terminal allyl group and the D-Pro¹⁰ substitution—have profound effects on its affinity, selectivity, and efficacy.
The substitution of Gly¹⁰ with D-Pro¹⁰ in dynorphin analogs is known to increase potency and affinity for the KOR. frontiersin.org For example, [D-Pro¹⁰]Dyn(1-11) displays a higher affinity for the KOR than the native Dynorphin A. frontiersin.org Furthermore, N-monoalkylation of the N-terminal tyrosine, as with the allyl group, has been shown to dramatically enhance KOR selectivity over mu- (MOR) and delta-opioid receptors (DOR). nih.gov N-allyl[D-Pro-10]Dyn A-(1-11) exhibits much higher affinity for kappa receptors and greatly enhanced selectivity compared to N,N-dialkylated analogs. nih.gov This high selectivity is a key feature, distinguishing it from many endogenous peptides which often show less discrimination between opioid receptor subtypes.
The following table provides a comparative overview of the binding affinities and selectivities of N-allyl[D-Pro-10]Dyn A-(1-11) and related compounds.
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity | Reference |
| N-allyl[D-Pro-10]Dyn A-(1-11) | <0.05 | ~11 | ~460 | ~220 | ~9200 | nih.govnih.gov |
| [D-Pro¹⁰]Dyn A-(1-11) | 0.22 | 1.76 | 15.4 | 8 | 70 | nih.gov |
| Dynorphin A | - | - | - | - | - | frontiersin.org |
| U-69,593 | - | - | - | - | - | frontiersin.org |
Ki values represent the inhibition constant, a measure of binding affinity; lower values indicate higher affinity. Selectivity is the ratio of Ki values (Ki MOR / Ki KOR and Ki DOR / Ki KOR). Data for Dynorphin A and U-69,593 are often presented as pEC50 or other functional measures which are included in the text but not directly comparable in this Ki table.
In functional assays, [D-Pro¹⁰]dyn(1-11)-NH₂ behaves as a full agonist, similar to Dynorphin A and the classic KOR agonist U-69,593. frontiersin.org The N-allyl derivative is also an agonist, though characterized as moderately potent. nih.gov This contrasts with some N,N-dialkylated analogs, such as N,N-diallyl[D-Pro¹⁰]Dyn A-(1-11), which can act as antagonists. nih.gov This highlights that the degree of N-terminal substitution is a critical determinant of efficacy, switching the ligand from an agonist to an antagonist. nih.gov
Advanced Research Directions and Future Perspectives on N Allyl D Pro 10 Dyn A 1 11
Development of N-allyl[D-Pro-10]Dyn A-(1-11) as a High-Affinity Pharmacological Probe
The development of highly selective and potent ligands is crucial for dissecting the complex roles of opioid receptor subtypes. N-allyl[D-Pro-10]Dyn A-(1-11) represents a significant achievement in this area, demonstrating exceptional affinity and selectivity for the KOR. nih.gov Its utility as a pharmacological probe stems from these key characteristics, which allow for precise investigation of KOR function in various biological systems.
Research has shown that modifications to the N-terminus of Dyn A analogues can profoundly influence their binding profiles. The introduction of a single allyl group at the N-terminal tyrosine of [D-Pro-10]Dyn A-(1-11) resulted in a derivative with remarkably high affinity for KOR, with a reported inhibitory constant (Ki) of less than 0.05 nM in guinea pig cerebellum binding assays. nih.gov This modification simultaneously enhanced KOR selectivity by significantly decreasing its affinity for the mu-opioid receptor (MOR). nih.govnih.gov
The structure-activity relationship (SAR) studies that led to N-allyl[D-Pro-10]Dyn A-(1-11) revealed that N-monoalkylation is a key strategy for achieving high KOR affinity and selectivity. nih.gov In contrast, N,N-dialkylation at the same position tends to lower both KOR affinity and selectivity, although it can also shift the efficacy of the compound from agonist to antagonist. nih.govnih.gov For instance, N,N-diallyl[D-Pro-10]Dyn A-(1-11) displayed weak antagonist activity, a stark contrast to the moderate agonist activity of the mono-allylated version. nih.gov
The high affinity and selectivity of N-allyl[D-Pro-10]Dyn A-(1-11) make it an excellent candidate for use as a radiolabeled probe in receptor binding and autoradiography studies. Its specific interaction with KOR allows for detailed mapping of receptor distribution in different tissues and brain regions, contributing to a better understanding of the physiological and pathological processes modulated by the KOR system.
| Compound | KOR Affinity (Ki, nM) | KOR/MOR Selectivity Ratio | Efficacy (GPI Assay) |
|---|---|---|---|
| N-allyl[D-Pro-10]Dyn A-(1-11) | <0.05 | >200 | Moderately Potent Agonist |
| N-benzyl[D-Pro-10]Dyn A-(1-11) | <0.05 | >200 | Weak Agonist |
| N-CPM[D-Pro-10]Dyn A-(1-11) | <0.05 | >200 | Moderately Potent Agonist |
| N,N-diallyl[D-Pro-10]Dyn A-(1-11) | 31.7 | 3.6 | Weak Antagonist |
Data synthesized from published research. nih.govnih.gov KOR affinity was determined in guinea pig cerebellum. Efficacy was determined in the guinea pig ileum (GPI) assay.
Strategies for Enhancing Metabolic Stability for Sustained Research Applications
A significant challenge for the use of peptide-based compounds like N-allyl[D-Pro-10]Dyn A-(1-11) in prolonged experiments, particularly in vivo, is their susceptibility to enzymatic degradation. nih.gov The native Dyn A peptide is rapidly metabolized by aminopeptidases, which cleave the N-terminal tyrosine, and by various endopeptidases that cleave internal peptide bonds. nih.gov While modifications such as N-terminal alkylation can offer some protection, further strategies are needed to create analogues suitable for sustained research applications.
Several approaches can be explored to enhance the metabolic stability of N-allyl[D-Pro-10]Dyn A-(1-11):
Peptide Backbone Modifications: Incorporating non-natural amino acids, D-amino acids, or modifying the peptide bonds (e.g., creating pseudopeptides or peptoids) can render the molecule resistant to proteases. researchgate.net For example, the Dyn A-(1-8) analogue E-2078 incorporates N-methylation and a D-amino acid to increase stability. nih.gov
Cyclization: Constraining the peptide's conformation through cyclization can protect cleavage sites from enzymatic access. nih.gov This can be achieved by introducing disulfide bridges or lactam bridges between amino acid side chains. nih.govmdpi.com
Terminal Modifications: Amidation of the C-terminus is a common strategy to prevent degradation by carboxypeptidases. While studies have shown that N- and C-terminal modifications alone were insufficient to completely prevent the metabolism of Dyn A-(1-11) amide analogues in brain tissue, they can be part of a multi-pronged stability enhancement strategy. nih.gov
Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can sterically hinder the approach of proteolytic enzymes and increase the hydrodynamic radius of the molecule, prolonging its circulation time.
Improving the metabolic stability of N-allyl[D-Pro-10]Dyn A-(1-11) would broaden its utility, enabling more reliable and longer-duration studies of KOR pharmacology in vivo without the complication of rapid degradation into inactive or differentially active fragments.
Exploration of Non-Opioid Receptor Interactions and Polypharmacology in Dynorphin (B1627789) Analogues
While Dyn A and its analogues are primarily characterized by their interaction with opioid receptors, there is growing evidence that they can also exert biological effects through non-opioid mechanisms. nih.govarizona.edu The native Dyn A peptide, particularly its des-tyrosine metabolites like Dyn A-(2-17), can produce neuroexcitatory and potentially neurotoxic effects. nih.govnih.gov These effects are not blocked by opioid antagonists like naloxone (B1662785) and are thought to be mediated by interactions with other receptor systems, such as the N-methyl-D-aspartate (NMDA) receptor and bradykinin (B550075) receptors. nih.gov
The polypharmacology of dynorphin peptides represents a critical area of future research for analogues like N-allyl[D-Pro-10]Dyn A-(1-11). It is currently unknown whether the specific structural modifications in this compound—the N-allyl group and the D-Proline at position 10—alter its potential for non-opioid receptor interactions. Investigating this is essential for a complete understanding of its pharmacological profile.
Future research directions should include:
Screening against Non-Opioid Receptors: Systematically evaluating the binding affinity and functional activity of N-allyl[D-Pro-10]Dyn A-(1-11) at NMDA, bradykinin, and other relevant CNS receptors.
Investigating Metabolites: Characterizing the metabolic breakdown products of N-allyl[D-Pro-10]Dyn A-(1-11) and assessing their activity at both opioid and non-opioid targets. The N-allyl group may alter the metabolic pathway, potentially preventing the formation of typical neuroexcitatory des-tyrosine fragments.
Functional Assays: Utilizing cellular and in vivo models to determine if N-allyl[D-Pro-10]Dyn A-(1-11) elicits any excitatory or toxic effects that are independent of KOR activation.
A thorough exploration of its potential polypharmacology will refine the use of N-allyl[D-Pro-10]Dyn A-(1-11) as a selective research tool and provide deeper insights into the complex biology of the dynorphin system.
Translational Potential of SAR Insights from N-allyl[D-Pro-10]Dyn A-(1-11) for Novel Therapeutic Modulators
The structure-activity relationship (SAR) data derived from N-allyl[D-Pro-10]Dyn A-(1-11) and related compounds offer valuable blueprints for the rational design of novel therapeutic agents targeting the KOR. nih.gov The KOR system is implicated in pain, addiction, depression, and other mood disorders, making it an attractive therapeutic target. researchgate.net
Key SAR insights from this line of research include:
N-Monoalkylation Enhances KOR Selectivity: The finding that a single alkyl group at the N-terminus dramatically boosts selectivity over the MOR is a critical design principle. nih.govnih.gov This is crucial for developing KOR-targeted drugs that avoid the side effects associated with MOR activity, such as respiratory depression and abuse liability.
N-terminal Group Influences Efficacy: The nature of the alkyl group and the degree of substitution can switch a compound from an agonist to an antagonist. nih.gov The N-allyl group confers agonist activity, while combining an N-benzyl group with cyclization can produce potent antagonists like Zyklophin. nih.gov This provides a clear strategy for tuning the efficacy of new molecules.
D-Proline Substitution: The [D-Pro-10] substitution is a foundational modification in this series of analogues, suggesting it helps to confer a conformation that is favorable for high-affinity KOR binding.
These insights can be translated into the development of new therapeutic modulators. For instance, the principles learned from N-allyl[D-Pro-10]Dyn A-(1-11) can guide the design of peripherally restricted KOR agonists for the treatment of visceral pain without central side effects like dysphoria. nih.gov Furthermore, the understanding of how to shift efficacy toward antagonism is directly applicable to the development of KOR antagonists for treating depression and substance use disorders. nih.gov The translational potential lies in leveraging these detailed molecular insights to create next-generation KOR ligands with optimized potency, selectivity, stability, and therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-allyl[D-Pro-10]Dyn A-(1-11), and how can researchers validate successful conjugation of the N-allyl group?
- Methodological Answer : Synthesis typically involves hydrosilylation or peptide coupling reactions. Validation requires <sup>29</sup>Si NMR to confirm Si–H bond conversion (signals at -38.5 to -32.2 ppm for functionalized Si units) and elemental analysis (e.g., nitrogen content) to quantify functionalization efficiency . Parallel controls (e.g., unmodified Dyn A analogs) should be included to isolate spectral changes.
Q. Which analytical techniques are critical for characterizing the structural integrity of N-allyl[D-Pro-10]Dyn A-(1-11)?
- Methodological Answer : Use HPLC for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and circular dichroism (CD) to verify secondary structure retention post-modification. Cross-reference NMR data (e.g., <sup>1</sup>H/<sup>13</sup>C) with literature to confirm D-Pro-10 substitution . For insoluble derivatives, solid-state NMR or FT-IR can resolve crosslinking artifacts .
Q. How should researchers design initial pharmacological assays to evaluate N-allyl[D-Pro-10]Dyn A-(1-11)'s opioid receptor interactions?
- Methodological Answer : Employ radioligand displacement assays (e.g., <sup>3</sup>H-DAMGO for μ-opioid receptors) with concentration gradients (10<sup>−12</sup>–10<sup>−6</sup> M). Include positive controls (e.g., unmodified Dyn A-(1-11)) and negative controls (vehicle-only). Use nonlinear regression to calculate IC50 and assess statistical significance via ANOVA with post-hoc tests .
Advanced Research Questions
Q. How should researchers design dose-response studies to assess partial agonism or biased signaling of N-allyl[D-Pro-10]Dyn A-(1-11) at κ-opioid receptors?
- Methodological Answer : Combine cAMP inhibition assays (for Gαi/o signaling) and β-arrestin recruitment assays (e.g., BRET/FRET). Normalize data to full agonists (e.g., U69,593) and analyze using the operational model of efficacy to quantify bias factors. Replicate experiments across ≥3 cell lines (e.g., HEK-293, CHO-K1) to exclude cell-type artifacts .
Q. What strategies resolve contradictions in functionalization efficiency reported for N-allyl-modified peptides across studies?
- Methodological Answer : Systematically vary molar ratios (e.g., Si–H:CH2=CH–CH2 from 1:0.5 to 1:1.5) and track functionalization via <sup>29</sup>Si NMR. For inconsistent yields, verify catalyst purity (e.g., Pt/C vs. Karstedt’s catalyst) and exclude moisture-induced side reactions via strict anhydrous conditions . Cross-validate results with independent techniques (e.g., XPS for surface composition) .
Q. How can researchers optimize experimental conditions to mitigate crosslinking during N-allyl[D-Pro-10]Dyn A-(1-11) synthesis?
- Methodological Answer : Monitor reaction time and temperature to minimize Si–H hydrolysis (a precursor to crosslinking). For solid-phase synthesis, use low-loading resins to reduce intermolecular interactions. Characterize insoluble products via gel permeation chromatography (GPC) or dynamic light scattering (DLS) to quantify aggregation .
Q. What statistical approaches are recommended for analyzing contradictory in vivo analgesic efficacy data for N-allyl[D-Pro-10]Dyn A-(1-11)?
- Methodological Answer : Apply meta-analysis to harmonize data from disparate studies (e.g., tail-flick vs. hot-plate tests). Use mixed-effects models to account for inter-study variability (e.g., animal strain, dosing intervals). Perform sensitivity analyses to identify outliers or confounding variables (e.g., gender-specific effects) .
Data Reporting and Replication
Q. What minimal dataset details are required to ensure reproducibility of N-allyl[D-Pro-10]Dyn A-(1-11) studies?
- Methodological Answer : Report synthetic yields , purification methods (e.g., HPLC gradients), and spectral fingerprints (NMR/MS). For pharmacological assays, include raw dose-response curves, exact n-values, and statistical parameters (e.g., p-values, confidence intervals). Adhere to NIH guidelines for preclinical data transparency .
Q. How should researchers document and address batch-to-batch variability in N-allyl[D-Pro-10]Dyn A-(1-11) synthesis?
- Methodological Answer : Implement QC/QA protocols :
- Batch records : Log reaction conditions (temperature, pH, solvent ratios).
- Stability studies : Assess degradation under storage conditions (e.g., -80°C vs. lyophilized).
- Bioactivity correlation : Compare receptor binding affinities across batches .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
